molecular formula C7H4BrF3O2 B1287054 4-Bromo-3-(trifluoromethoxy)phenol CAS No. 886499-93-0

4-Bromo-3-(trifluoromethoxy)phenol

Cat. No.: B1287054
CAS No.: 886499-93-0
M. Wt: 257 g/mol
InChI Key: PGJZBAVEKVWHIO-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)phenol, also known as 4-Bromo-3-TFMP or 4-BTFMP, is an important organic compound used in a variety of scientific research applications. It is a brominated phenol with a trifluoromethoxy substituent, and is a colorless solid at room temperature. 4-BTFMP is an important synthetic intermediate used in the synthesis of various organic compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

Aryne Route to Naphthalenes

Research by Schlosser & Castagnetti (2001) explores the treatment of 1-bromo-2-(trifluoromethoxy)benzene, including 1-bromo-3-(trifluoromethoxy)benzene, to generate specific phenyllithium intermediates. These intermediates have applications in synthesizing naphthalenes, which are essential in various chemical syntheses and industrial applications (Schlosser & Castagnetti, 2001).

Bromination of Phenols

Fischer & Henderson (1983) studied the bromination of various phenols, including compounds structurally related to 4-Bromo-3-(trifluoromethoxy)phenol. Their research helps understand the chemical behaviors and possible reactions involving bromophenols, which have applications in organic synthesis and pharmaceuticals (Fischer & Henderson, 1983).

Phase-Transfer Catalysis in Alkylation

Reinholz et al. (1990) investigated the use of phase-transfer catalysts in the alkylation of phenol and its derivatives, which is a critical process in producing various chemical products. This research provides insights into the chemical behavior of compounds like this compound under phase-transfer catalysis conditions (Reinholz et al., 1990).

Copper(ii) Phthalocyanine Synthesis

Günsel et al. (2019) describe the synthesis of copper(ii) phthalocyanine bearing 4-(trifluoromethoxy)phenol groups. This has implications in the fabrication of photosensitive diodes, highlighting the potential of this compound derivatives in electronic and photonic applications (Günsel et al., 2019).

Manganese Trinuclear Clusters

Zhang et al. (2018) synthesized and studied manganese trinuclear clusters based on Schiff base ligands, including derivatives of bromophenols. This research contributes to the understanding of the magnetic and electrochemical properties of such complexes, which can be crucial for materials science and catalysis (Zhang et al., 2018).

Use in Epoxy Systems

Wang & Mendoza (1991) explored the use of meta-halogenated phenols in epoxy resins for electronic encapsulation applications, demonstrating the potential of compounds like this compound in enhancing the stability and performance of epoxy-based materials (Wang & Mendoza, 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

4-Bromo-3-(trifluoromethoxy)phenol is a phenolic organic compound . It is often used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound in the SM coupling reaction is the palladium catalyst .

Mode of Action

In the SM coupling reaction, this compound acts as a boron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the this compound, which acts as a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a crucial role in the sm coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Moreover, the organoboron reagents used in the reaction, including this compound, are generally stable, readily prepared, and environmentally benign .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-(trifluoromethoxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in electrophilic halogenation reactions, where it can act as a substrate for enzymes that catalyze such reactions . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to potential inhibition or modification of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered cellular responses . Additionally, it has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . The compound’s ability to form covalent bonds with active sites of enzymes is a key aspect of its mechanism of action. This interaction can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body . The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJZBAVEKVWHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590675
Record name 4-Bromo-3-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-93-0
Record name 4-Bromo-3-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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